molecular formula C12H9ClN2O2 B6413978 6-Amino-3-(2-chlorophenyl)picolinic acid CAS No. 1258610-99-9

6-Amino-3-(2-chlorophenyl)picolinic acid

Cat. No.: B6413978
CAS No.: 1258610-99-9
M. Wt: 248.66 g/mol
InChI Key: NFAOTCSZYRQCFV-UHFFFAOYSA-N
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Description

6-Amino-3-(2-chlorophenyl)picolinic acid is a chemical compound that belongs to the picolinic acid family. It is characterized by the presence of an amino group at the 6th position, a chlorophenyl group at the 3rd position, and a carboxylic acid group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2-chlorophenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 2-aminopyridine.

    Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 2-aminopyridine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to yield the desired picolinic acid derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2-chlorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Phenyl derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-3-(2-chlorophenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, in herbicidal applications, it acts as a synthetic auxin, disrupting normal plant growth by mimicking natural plant hormones. The compound binds to auxin receptors, leading to uncontrolled cell division and growth inhibition .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound with a carboxylic acid group on the pyridine ring.

    6-Amino-2-picolinic Acid: Similar structure but lacks the chlorophenyl group.

    3-Chloropicolinic Acid: Similar structure but lacks the amino group.

Uniqueness

6-Amino-3-(2-chlorophenyl)picolinic acid is unique due to the presence of both an amino group and a chlorophenyl group on the picolinic acid scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-amino-3-(2-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAOTCSZYRQCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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